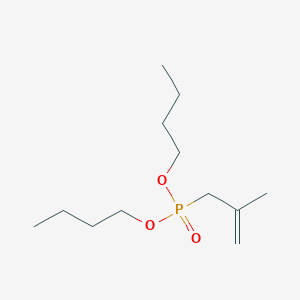
Dibutyl (2-methylprop-2-en-1-yl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibutyl (2-methylprop-2-en-1-yl)phosphonate is an organophosphorus compound with the molecular formula C12H27O3P. This compound is characterized by the presence of a phosphonate group attached to a 2-methylprop-2-en-1-yl moiety. It is used in various chemical reactions and has applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl (2-methylprop-2-en-1-yl)phosphonate typically involves the reaction of dibutyl phosphite with 2-methylprop-2-en-1-yl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at room temperature to moderate temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
Dibutyl (2-methylprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
科学的研究の応用
Dibutyl (2-methylprop-2-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of enzyme inhibition.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism of action of Dibutyl (2-methylprop-2-en-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic the phosphate group in biological molecules, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can affect various biochemical pathways and processes.
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: An organophosphorus compound used as a flame retardant.
Diisobutyl phthalate: A phthalate ester used as a plasticizer.
Resmethrin: A pyrethroid insecticide with various applications.
Uniqueness
Dibutyl (2-methylprop-2-en-1-yl)phosphonate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to mimic biological phosphates makes it particularly valuable in biochemical research and potential therapeutic applications.
特性
CAS番号 |
51533-71-2 |
|---|---|
分子式 |
C12H25O3P |
分子量 |
248.30 g/mol |
IUPAC名 |
1-[butoxy(2-methylprop-2-enyl)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H25O3P/c1-5-7-9-14-16(13,11-12(3)4)15-10-8-6-2/h3,5-11H2,1-2,4H3 |
InChIキー |
FZCQLPCUKMOTLZ-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(CC(=C)C)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


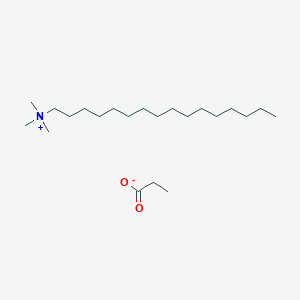

![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
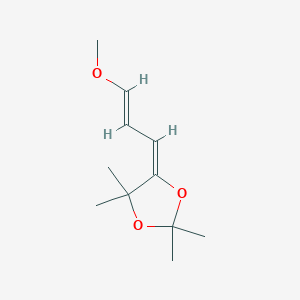
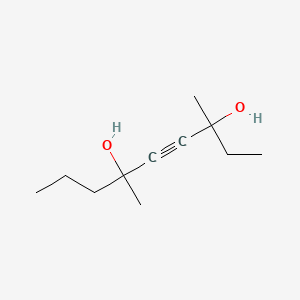

![2,2'-[Naphthalene-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14661944.png)
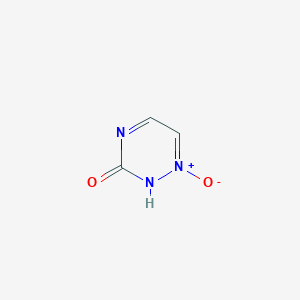
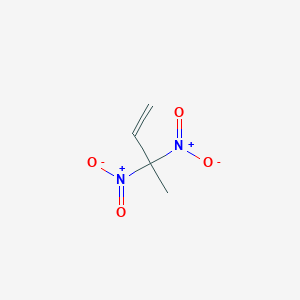
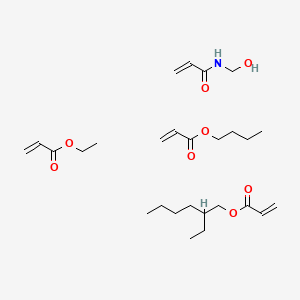
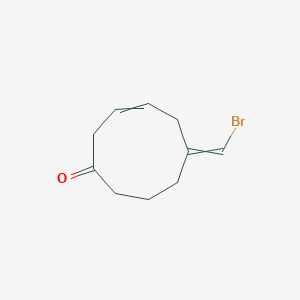

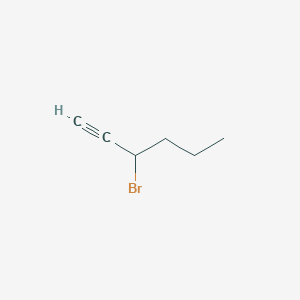
![N,N'-[Cyclohexane-1,4-diylbis(methylene)]di(prop-2-enamide)](/img/structure/B14661982.png)
